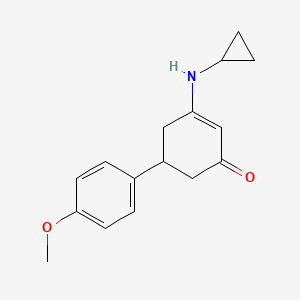
3-(cyclopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one
Descripción general
Descripción
3-(cyclopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one, also known as CP-544, 242, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as NMDA receptor antagonists, which are known to modulate the activity of glutamate, the major excitatory neurotransmitter in the central nervous system. In
Aplicaciones Científicas De Investigación
3-(cyclopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one, 242 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression, anxiety disorders, and schizophrenia.
Mecanismo De Acción
3-(cyclopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one, 242 acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, this compound, 242 can modulate the release of glutamate and reduce excitotoxicity, which is a major contributor to neuronal damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound, 242 has been shown to have a number of biochemical and physiological effects. It can modulate the release of glutamate, reduce excitotoxicity, and protect against oxidative stress and inflammation. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(cyclopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one, 242 is its ability to selectively modulate the activity of the NMDA receptor, which is a key target for the treatment of neurodegenerative diseases. It also has a relatively low toxicity profile, making it a potential candidate for clinical use. However, one of the limitations of this compound, 242 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 3-(cyclopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one, 242. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the development of new formulations that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound, 242 in the treatment of various neurodegenerative diseases and psychiatric disorders.
Propiedades
IUPAC Name |
3-(cyclopropylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-19-16-6-2-11(3-7-16)12-8-14(10-15(18)9-12)17-13-4-5-13/h2-3,6-7,10,12-13,17H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPUMBMNEUEYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(benzylamino)-1-phthalazinyl]-N,N-dimethylbenzamide](/img/structure/B3926086.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926091.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide](/img/structure/B3926095.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3926103.png)
![7-benzoyl-11-(3-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926116.png)
![1,1'-(1,4-phenylene)bis{3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3926118.png)

![10-benzoyl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926133.png)
![N-(2,5-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3926134.png)
![1-[3-(benzyloxy)benzoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3926139.png)
![1-(3,4-dichlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3926147.png)
![4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926163.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3926165.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926179.png)